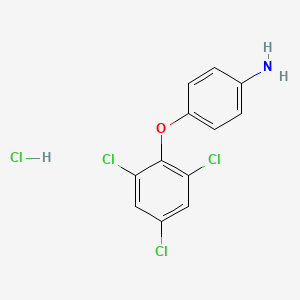
1-Eicosanol, phosphate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Eicosanol, phosphate, sodium salt is a chemical compound that combines the long-chain fatty alcohol 1-eicosanol with a phosphate group and sodium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Eicosanol, phosphate, sodium salt can be synthesized through the phosphorylation of 1-eicosanol. The reaction typically involves the use of phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) as the phosphorylating agents. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale phosphorylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Eicosanol, phosphate, sodium salt can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-eicosanol can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphate group can be reduced under specific conditions to form different phosphorus-containing compounds.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate cation exchange.
Major Products Formed:
Oxidation: Eicosanoic acid or eicosanone.
Reduction: Various reduced phosphorus compounds.
Substitution: Compounds with different cations, such as potassium or calcium salts.
Scientific Research Applications
1-Eicosanol, phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic effects, including its use as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1-eicosanol, phosphate, sodium salt involves its interaction with biological membranes. The long hydrophobic chain of 1-eicosanol integrates into lipid bilayers, while the phosphate group interacts with the polar head groups of membrane lipids. This dual interaction can influence membrane fluidity and permeability, potentially affecting various cellular processes.
Comparison with Similar Compounds
- 1-Octadecanol, phosphate, sodium salt
- 1-Docosanol, phosphate, sodium salt
- 1-Hexadecanol, phosphate, sodium salt
Comparison: 1-Eicosanol, phosphate, sodium salt is unique due to its specific chain length (20 carbon atoms), which imparts distinct physical and chemical properties compared to shorter or longer chain analogs. This specific chain length can influence its solubility, melting point, and interaction with biological membranes, making it suitable for particular applications where other compounds may not be as effective.
Properties
CAS No. |
68186-38-9 |
|---|---|
Molecular Formula |
C20H41Na2O4P |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
disodium;icosyl phosphate |
InChI |
InChI=1S/C20H43O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChI Key |
PNWUDAUTDZZNGB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)

![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)



![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)


